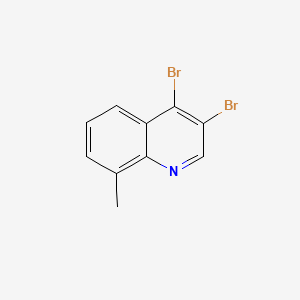

3,4-Dibromo-8-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1209160-28-0 |

|---|---|

Molecular Formula |

C10H7Br2N |

Molecular Weight |

300.981 |

IUPAC Name |

3,4-dibromo-8-methylquinoline |

InChI |

InChI=1S/C10H7Br2N/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,1H3 |

InChI Key |

HKHWYSZXQLPVOL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C(C(=CN=C12)Br)Br |

Synonyms |

3,4-Dibromo-8-methylquinoline |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dibromo 8 Methylquinoline

Historical Development of Synthetic Routes to Halogenated Quinoline (B57606) Scaffolds

The synthesis of quinoline and its derivatives has a rich history, with several named reactions forming the foundation of modern synthetic strategies. researchgate.net Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental in accessing the core quinoline structure. researchgate.netcitedrive.com Historically, the introduction of halogens onto the quinoline ring was often achieved through electrophilic substitution reactions. However, these methods frequently suffered from a lack of regioselectivity, leading to mixtures of products that were difficult to separate. nih.gov

The development of more controlled and selective halogenation techniques has been a key focus of research. For instance, the use of N-halosuccinimides (such as NBS for bromination) in strong acids like concentrated sulfuric acid has been shown to direct bromination to the benzenoid ring of the quinoline system. researchgate.netresearchgate.net Furthermore, the discovery that 8-aminoquinoline (B160924) can act as a bidentate directing group has opened up new avenues for the regioselective functionalization of the quinoline core, including halogenation at the C5 position. rsc.org Over the years, synthetic chemists have developed a diverse toolbox of reactions, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions, to construct complex halogenated quinolines with high precision. ias.ac.inrsc.orgnih.gov These advancements have been crucial for the targeted synthesis of specific isomers like 3,4-Dibromo-8-methylquinoline.

Targeted Synthesis Strategies for this compound

The synthesis of this compound requires precise control over the regiochemistry of the bromination reactions. Several strategies have been developed to achieve this, often involving multi-step sequences and the use of specific precursors.

The direct bromination of 8-methylquinoline (B175542) to produce this compound is challenging due to the potential for over-bromination and the formation of multiple isomers. However, controlled addition of bromine under mild conditions is a common approach. The electron-donating methyl group at the 8-position can influence the regioselectivity of electrophilic substitution.

A general method for the regioselective halogenation of 8-substituted quinolines at the C5 position has been developed using inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org While this method targets the C5 position, it highlights the importance of the directing group effect in controlling halogenation.

Another approach involves the bromination of quinoline derivatives in strong acids. For example, bromination of quinoline and its derivatives with N-bromosuccinimide (NBS) in concentrated sulfuric acid leads to substitution in the homocyclic part of the molecule. researchgate.net The bromination of isoquinoline, a related heterocycle, has been shown to be highly sensitive to the choice of brominating agent, acid, temperature, and concentration, allowing for regioselective monobromination. researchgate.net

A study on the regioselective synthesis of 3-bromoquinoline (B21735) derivatives utilized an acid-promoted rearrangement of arylmethyl azides and a formal [4+2]-cycloaddition with 1-bromoalkynes. acs.orgacs.org This method provides a route to 3-bromoquinolines, which could potentially be further brominated at the 4-position.

A one-pot method for the bromination and dehydrogenation of tetrahydroquinolines using NBS has also been reported, yielding various brominated quinolines. rsc.org For instance, 3,6-dibromo-8-methyl-4-phenylquinoline was synthesized with an 80% yield. rsc.org

Table 1: Examples of Regioselective Bromination of Quinoline Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| 8-Aminoquinoline amides | Alkyl bromides, Cu-promoted | C5-brominated 8-aminoquinoline amides | Not specified | researchgate.net |

| Tetrahydroquinolines | NBS | Brominated quinolines | Up to 80% | rsc.org |

| Arylmethyl azides and 1-bromoalkynes | Acid | 3-Bromoquinoline derivatives | Good to excellent | acs.orgacs.org |

| Quinoline | NBS in conc. H2SO4 | Bromo-substituted quinolines (homocyclic ring) | Not specified | researchgate.net |

Cyclization reactions are a powerful tool for constructing the quinoline scaffold with pre-installed functional groups. An efficient method for synthesizing substituted quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines with reagents like bromine (Br2). nih.gov This approach allows for the direct introduction of a bromine atom at the 3-position of the quinoline ring in moderate to good yields. nih.gov

Visible-light-mediated cyclization reactions have also emerged as a mild and efficient method for quinoline synthesis. nih.gov For instance, the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization, can yield substituted quinolines. nih.gov While not directly producing 3,4-dibromo derivatives, this methodology offers a pathway to substituted quinolines that could be subsequently halogenated.

Transition-metal-catalyzed cyclizations are also widely used. ias.ac.in For example, cobalt-catalyzed C-H activation and cyclization of anilines with alkynes can produce a broad range of quinolines. organic-chemistry.org

The synthesis of this compound often relies on multi-step sequences starting from simpler, commercially available precursors like m-toluidine (B57737). brieflands.com A common strategy involves the initial synthesis of 8-methylquinoline, followed by controlled bromination.

One reported multi-step synthesis starts from 8-methylquinoline and involves its oxidation and subsequent chlorination to yield esters of 2-chloroquinoline-8-carboxylic acid. researchgate.net While this example focuses on chlorination, a similar strategy could be adapted for bromination.

Another example involves the synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine via a Skraup synthesis to produce a mixture of 5- and 7-methylquinoline, followed by selective nitration. brieflands.com A similar approach could be envisioned for the synthesis of 8-methylquinoline and its subsequent dibromination.

Mechanochemical synthesis, which involves reactions conducted by grinding or milling, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. citedrive.comnih.gov An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinolines with yields up to 89%. nih.govresearchgate.net This method demonstrates the potential of mechanochemistry for the efficient construction of the quinoline scaffold.

Catalyst-mediated synthesis plays a pivotal role in modern organic chemistry, enabling the efficient and selective formation of complex molecules. ias.ac.in Various transition metals, including copper, palladium, rhodium, and cobalt, have been employed to catalyze the synthesis of quinolines through diverse mechanisms such as C-H activation, annulation, and coupling reactions. ias.ac.inorganic-chemistry.orgmdpi.com For instance, copper-catalyzed tandem aerobic oxidative cycloaddition reactions have been developed to produce highly substituted quinolines. researchgate.net Silver-catalyzed cascade reactions of o-aminoaryl compounds with alkynes also provide an efficient route to substituted quinolines. researchgate.net These catalytic methods offer high functional group tolerance and can often be performed under mild reaction conditions.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis, primarily by minimizing the formation of by-products from over-bromination or undesired regiochemistry.

Key parameters that are typically optimized include:

Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of competing side reactions.

Reaction Time: Careful monitoring of the reaction progress is necessary to stop the reaction once the desired product is formed, preventing further bromination.

Solvent: The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction pathway.

Stoichiometry of Brominating Agent: Precise control over the amount of brominating agent is essential to achieve the desired level of bromination.

Catalyst: In catalyst-mediated reactions, the choice and loading of the catalyst can significantly impact the reaction's efficiency and selectivity. researchgate.net

For example, in the direct bromination of 8-methylquinoline, a controlled, dropwise addition of bromine at a maintained temperature is critical. The use of automated systems for precise reagent dosing and temperature control can be employed in larger-scale syntheses to ensure consistency and efficiency.

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of quinoline derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, atom-economical reagents, and energy-efficient conditions. While specific green synthesis protocols for this compound are not extensively documented, established green methodologies for the halogenation and synthesis of substituted quinolines are applicable.

A significant advancement in green halogenation is the development of metal-free protocols for the C-H functionalization of 8-substituted quinolines. rsc.org These methods offer a more sustainable alternative to traditional metal-catalyzed reactions. One such approach involves the use of trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), as inexpensive and atom-economical halogen sources. rsc.org These reactions can proceed at room temperature in an open-air atmosphere, minimizing energy consumption and avoiding the need for inert conditions. rsc.org The use of only 0.36 equivalents of the halogenating agent highlights the method's high atom economy. rsc.org

Furthermore, the choice of solvent is a key aspect of green synthesis. Polyethylene glycol (PEG) has emerged as a recyclable and non-toxic reaction medium for various C-H functionalization reactions, eliminating the need for hazardous organic solvents. rsc.org Metal-free C-H activation of methyl quinolines has been successfully achieved in PEG-400, demonstrating its utility as a sustainable solvent. rsc.org Similarly, water is explored as a green solvent, and organocatalysts like Tris-hydroxymethylaminomethane (THAM) have been used for multicomponent reactions in aqueous ethanol, offering a biodegradable and low-cost catalytic system. academie-sciences.fr

Nanocatalysis also presents a green avenue for quinoline synthesis, offering high efficiency and catalyst recyclability. acs.orgnih.gov For instance, magnetically recoverable nanocatalysts such as (α-Fe2O3)-MCM-41 have been employed for synthesizing heterocyclic compounds at room temperature, simplifying product purification and catalyst reuse. nih.gov Although traditional methods for quinoline synthesis often involve harsh conditions and hazardous reagents, the shift towards these greener alternatives addresses many environmental and economic drawbacks. acs.org

| Green Principle | Reagent/Catalyst/Solvent | Advantages | Reference |

|---|---|---|---|

| Atom Economy / Metal-Free Catalysis | Tribromoisocyanuric acid (TBCA) | Inexpensive, atom-economical halogen source, avoids heavy metal waste. | rsc.org |

| Benign Solvents | Polyethylene glycol (PEG-400) | Non-toxic, recyclable, and effective medium for C-H activation. | rsc.org |

| Benign Solvents / Organocatalysis | Water / Tris-hydroxymethylaminomethane (THAM) | Biodegradable catalyst, environmentally safe solvent, chromatography-free protocol. | academie-sciences.fr |

| Catalyst Recyclability | Magnetically recoverable nanocatalysts (e.g., Fe3O4-based) | High efficiency, easy separation and reuse, reducing waste and cost. | nih.gov |

Derivatization from this compound Precursors

The bromine atoms on the quinoline core, particularly in structures like this compound, serve as versatile handles for introducing a wide range of functional groups through various cross-coupling reactions. Precursors containing bromo-substituents are pivotal in the synthesis of complex molecular architectures. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

For instance, the derivatization of dibromo-quinolines allows for selective functionalization. In the synthesis of potential PARP-1 inhibitors, 2,8-dibromoquinoline (B1372101) was selectively coupled at the 2-position using Pd-catalysis, leaving the 8-position bromine available for subsequent transformations. acs.org Similarly, 3-iodoquinoline-8-carboxamide has been used as a precursor where Suzuki, Sonogashira, and Stille couplings at the 3-position introduce molecular diversity in the final step of the synthesis. acs.org

A practical example of such derivatization is the Sonogashira coupling performed on 3,6-dibromo-4-phenyl-8-methyl-quinoline. rsc.org In this reaction, the bromo-substituent at the 6-position is selectively coupled with phenylacetylene (B144264) in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) to yield the corresponding phenylethynyl derivative. rsc.org This selectivity demonstrates how different bromine atoms on the quinoline ring can be addressed based on their reactivity.

The Suzuki-Miyaura coupling is another widely used method for derivatizing bromoquinolines. nih.gov Aryl boronic acids can be coupled with bromo-aryl compounds, such as bromoquinolines, to form biaryl structures. nih.gov This reaction was used to synthesize a series of arylquinoline intermediates from an arylbromide precursor in the presence of a Pd(PPh3)4 catalyst. nih.gov These examples underscore the synthetic utility of bromo- and dibromo-methylquinoline precursors in creating diverse and complex molecules through established catalytic methods.

| Precursor | Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3,6-dibromo-4-phenyl-8-methyl-quinoline | Sonogashira Coupling | Phenylacetylene, CuI, Pd(PPh3)2Cl2, THF, Et3N, 50 °C | 3-bromo-8-methyl-4-phenyl-6-(phenylethynyl) quinoline | rsc.org |

| 3-Iodoquinoline-8-carboxamide | Suzuki, Sonogashira, Stille Couplings | Pd-catalysis, various coupling partners | 3-Substituted quinoline-8-carboxamides | acs.org |

| 2,8-Dibromoquinoline | Selective Pd-catalyzed Coupling | Various coupling partners | 2-Substituted-8-bromoquinolines | acs.org |

| Arylbromide (quinoline intermediate) | Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(PPh3)4 catalyst | Arylquinoline derivatives | nih.gov |

Reaction Chemistry and Mechanistic Investigations of 3,4 Dibromo 8 Methylquinoline

Electrophilic Aromatic Substitution Reactions on 3,4-Dibromo-8-methylquinoline

Electrophilic aromatic substitution (SEAr) reactions typically occur on the more electron-rich carbocyclic (benzene) ring of the quinoline (B57606) system rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. For an unsubstituted quinoline, electrophilic attack is strongly favored at positions 5 and 8. quimicaorganica.orgreddit.com

In the case of this compound, the scenario is more complex:

Existing Substituents: The 8-position is occupied by a methyl group (-CH₃), which is an activating, ortho-, para-directing group. It enhances the electron density of the benzene (B151609) ring, particularly at positions 5 and 7. The bromine atoms at C3 and C4 are deactivating groups but are also ortho-, para-directors; however, their influence on the distant carbocyclic ring is minimal compared to their effect on the pyridine ring.

Directing Effects: The activating -CH₃ group at C8 would direct incoming electrophiles to the C5 and C7 positions. However, the C7 position may experience some steric hindrance from the C8-methyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orglkouniv.ac.in While specific experimental data on the electrophilic substitution of this compound is not extensively documented in readily available literature, predictions based on established reactivity principles suggest that reactions would yield predominantly 5-substituted products.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike SEAr, this reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The reaction is most effective when these activating groups are positioned ortho or para to the leaving group. chemistrysteps.com

For this compound, the key factors are:

Ring Activation: The quinoline ring nitrogen acts as an electron-withdrawing group, deactivating the ring for electrophilic attack but activating it for nucleophilic attack, especially at the C2 and C4 positions.

Leaving Groups: The compound possesses two potential leaving groups: the bromine atoms at C3 and C4. The C4-Br bond is generally more susceptible to nucleophilic attack than the C3-Br bond due to the para-relationship with the ring nitrogen, which can effectively stabilize the anionic intermediate through resonance.

Substituent Effects: The methyl group at C8 is electron-donating and thus slightly deactivating for SNAr. The bromine atoms themselves are weakly deactivating.

For an SNAr reaction to proceed under mild conditions, the presence of strong electron-withdrawing groups, such as a nitro group, is typically required. chemistrysteps.com Without such powerful activators, nucleophilic aromatic substitution on this compound would likely require harsh reaction conditions (high temperatures and/or very strong nucleophiles). The reaction would be expected to show selectivity for the substitution of the C4-bromine atom over the C3-bromine atom.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The bromine atoms at the C3 and C4 positions make this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A key aspect of the reactivity of dihalogenated substrates is the potential for regioselective or double coupling, depending on the reaction conditions and the relative reactivity of the C-Br bonds.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide. researchgate.net This reaction has been applied to various bromoquinoline derivatives. Research on related dibromoquinoline systems, such as 5,7-dibromo-8-methoxyquinoline, demonstrates the feasibility of performing sequential or double Suzuki couplings. researchgate.net

In these reactions, a palladium catalyst, typically with phosphine (B1218219) ligands, and a base are employed. researchgate.net By controlling the stoichiometry of the boronic acid and the reaction conditions, it is often possible to achieve selective mono-arylation or exhaustive diarylation. For this compound, the C4-Br bond is expected to be more reactive than the C3-Br bond in palladium-catalyzed couplings, allowing for potential regioselective functionalization at the C4 position under carefully controlled conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Dibromoquinoline Analog Data derived from reactions on 5,7-dibromo-8-methoxyquinoline, presented as an illustrative example. researchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |

| 1 | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | 5,7-Bis[4-(trifluoromethoxy)phenyl]-8-methoxyquinoline | 70% |

| 2 | 4-(Thiomethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 5,7-Bis[4-(thiomethyl)phenyl]-8-methoxyquinoline | 85% |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes.

Studies on other halogenated heterocycles, such as bromopyridines, show that this reaction proceeds efficiently under standard conditions (e.g., Pd(PPh₃)₄/CuI catalyst system in THF/Et₃N). soton.ac.uk For this compound, selective mono-alkynylation at the more reactive C4 position would be the expected outcome when using one equivalent of the alkyne. A double coupling to form a 3,4-dialkynyl-8-methylquinoline derivative could be achieved by using an excess of the alkyne and prolonged reaction times.

Table 2: General Conditions for Sonogashira Coupling on a Halogenated Pyridine Analog Data derived from reactions on 6-bromo-3-fluoro-2-cyanopyridine, presented as an illustrative example. soton.ac.uk

| Alkyne Partner | Catalyst System | Base/Solvent | Temperature | Product | Yield |

| Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N / THF | Room Temp. | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine | 93% |

| 3-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ / CuI | Et₃N / THF | Room Temp. | 6-((3-(Dimethylamino)phenyl)ethynyl)-3-fluoro-2-cyanopyridine | 90% |

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic systems. princeton.edu For intermolecular reactions involving this compound, coupling with alkenes like styrene (B11656) or acrylates would lead to the introduction of a vinyl group at the C3 and/or C4 positions. As with other cross-coupling reactions, regioselectivity favoring the C4 position is anticipated under kinetically controlled conditions.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The application of Negishi coupling to halogenated quinazolines and other heterocycles has been documented, demonstrating its utility in generating polysubstituted derivatives. mdpi.com For this compound, reaction with an organozinc reagent (e.g., R-ZnCl) in the presence of a palladium catalyst like Pd(PPh₃)₄ would result in the formation of a C-C bond, yielding a 4-substituted or 3,4-disubstituted-8-methylquinoline. mdpi.com

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in the reviewed literature, strategies can be inferred from studies on analogous dihaloquinoline systems. The presence of two bromine atoms on the quinoline core, one on the pyridine ring (C-3) and one on the benzene ring (C-4), introduces challenges of regioselectivity.

Research on the palladium-catalyzed amination of various dichloroquinolines demonstrates that the reactivity of the halogen substituent is highly dependent on its position within the quinoline ring system. nih.govnih.gov For instance, in 4,8- and 4,7-dichloroquinolines, amination occurs preferentially at the C-4 position. nih.gov This suggests that in this compound, the C-4 bromine is likely to be more reactive towards amination than the C-3 bromine under specific catalytic conditions.

The choice of catalyst, specifically the phosphine ligand, is crucial for achieving high yields and selectivity. nih.govwiley.com Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective in many cases, but for more sterically hindered amines or for achieving diamination, more specialized ligands like DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) may be required. nih.govnih.gov The reaction typically involves a palladium precursor like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a strong base such as NaOtBu (sodium tert-butoxide). nih.gov

A potential strategy for the selective mono-amination of this compound would involve carefully controlling the stoichiometry of the amine and optimizing the ligand and reaction conditions to favor substitution at the more reactive C-4 position. Subsequent amination at the C-3 position would likely require more forcing conditions.

| Dihaloquinoline Substrate | Amine | Ligand | Product(s) | Yield (%) | Reference |

| 4,8-Dichloroquinoline | N-(Adamantan-1-yl)methanamine | BINAP | 8-Chloro-4-(N-(adamantan-1-ylmethyl))quinolin-4-amine | 77 | nih.gov |

| 4,8-Dichloroquinoline | N-(Adamantan-1-yl)methanamine | DavePhos | 4,8-Bis(N-(adamantan-1-ylmethyl)amino)quinoline | 65 | nih.gov |

| 2,8-Dichloroquinoline | N-(Adamantan-1-yl)methanamine | BINAP | 2-Chloro-8-(N-(adamantan-1-ylmethyl))quinolin-8-amine | 54 | nih.gov |

Reduction and Oxidation Reactions of this compound (e.g., Ozonolysis)

The quinoline ring system is susceptible to both reduction and oxidation reactions, although specific literature detailing these reactions for this compound is limited. However, the behavior of the parent quinoline scaffold under oxidative conditions, particularly ozonolysis, is well-established and provides a strong model for the expected reactivity.

Ozonolysis is an organic reaction where ozone cleaves unsaturated bonds. wikipedia.org In the case of quinoline and its derivatives, the reaction preferentially attacks and cleaves the carbocyclic (benzene) ring, leaving the pyridine ring intact. sciencemadness.orgrsc.orgdatapdf.com This process is a versatile method for synthesizing polyfunctional pyridines. sciencemadness.org The reaction is typically carried out by passing ozone through a solution of the quinoline in a solvent like aqueous acetic acid, often in the presence of a mineral acid. sciencemadness.org An oxidative work-up, commonly with hydrogen peroxide, leads to the formation of pyridine-2,3-dicarboxylic acids. sciencemadness.org

Applying this to this compound, ozonolysis is expected to cleave the 5,6 and 7,8 carbon-carbon bonds of the benzene portion of the ring system. Following an oxidative work-up, this would yield a substituted pyridine-2,3-dicarboxylic acid. The bromine at C-4 and the methyl group at the former C-8 position would remain on the resulting pyridine ring, leading to the formation of 5-bromo-6-(carboxymethyl)pyridine-2,3-dicarboxylic acid, assuming the methyl group is also oxidized, or a related derivative. The conversion rates and final product yields can be influenced by the electronic nature of substituents on the quinoline ring. rsc.org

| Quinoline Substrate | Reaction Conditions | Major Product | Yield (%) | Reference |

| Quinoline | 1. O₃, AcOH/H₂O 2. H₂O₂ | Pyridine-2,3-dicarboxylic acid | 72.7 | rsc.org |

| 8-Nitroquinoline | 1. O₃, AcOH/H₂O 2. H₂O₂ | Pyridine-2,3-dicarboxylic acid | 24.7 | rsc.org |

| 6-Methoxyquinoline | 1. O₃, AcOH/H₂O | 5-Methoxypyridine-2,3-dicarboxylic acid | N/A | rsc.org |

Quaternization and N-Oxidation Chemistry of this compound

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it susceptible to reactions with electrophiles. Two common reactions involving this nitrogen are quaternization and N-oxidation.

Quaternization involves the alkylation of the quinoline nitrogen with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt, a quinolinium salt. This reaction transforms the neutral quinoline into a positively charged species, which significantly alters its electronic properties and reactivity.

N-Oxidation is the oxidation of the quinoline nitrogen to form a quinoline N-oxide. thieme-connect.de This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or dioxiranes (e.g., dimethyldioxirane, DMDO). thieme-connect.deresearchgate.net The N-oxide functional group acts as a strong electron-donating group through resonance, increasing the electron density at the C-2 and C-4 positions of the quinoline ring. It can also serve as a mild oxygen-transfer agent in various chemical transformations. thieme-connect.de

For this compound, N-oxidation would occur at the N-1 position. The reaction with an oxidant like DMDO is expected to be efficient, producing the corresponding this compound N-oxide. researchgate.net Studies on substituted pyridines and quinolines have shown that the rate of N-oxidation can be influenced by the steric and electronic effects of the substituents. researchgate.net The presence of multiple functional groups that are prone to oxidation can sometimes complicate selectivity; however, methods have been developed for the selective N-oxidation of heteroaromatic rings even in the presence of more reactive aliphatic amines. nih.gov

Photochemical and Electrochemical Reactivity of this compound

Direct studies on the photochemical and electrochemical reactivity of this compound are scarce in the existing literature. However, general principles and studies on related compounds can provide insight into potential transformations.

Photochemical Reactivity: The photochemistry of halogenated aromatic compounds often involves the homolytic cleavage of the carbon-halogen bond upon irradiation with UV light, generating aryl and halogen radicals. For this compound, this could potentially lead to debromination or rearrangement reactions. Furthermore, photochemical methods are used in the synthesis of quinoline derivatives. For example, the visible-light-mediated reaction of certain precursors with N-bromosuccinimide (NBS) generates bromine radicals that initiate a cyclization cascade to form the quinoline ring. acs.org This highlights the role of bromine radicals in reactions involving the quinoline scaffold, suggesting that the bromo-substituents in this compound could be photochemically active sites.

Electrochemical Reactivity: The electrochemical behavior of quinolines can involve both oxidation and reduction processes centered on the aromatic system. Halogen substituents are electrochemically active and can be removed via reductive pathways. The precise reduction potentials would depend on the position of the bromine atoms and the influence of the methyl group. While specific data for this compound is unavailable, the general electrochemical properties of quinonyl amines have been studied, providing foundational knowledge of redox processes in related systems. confex.com

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is key to predicting its reactivity and controlling product formation.

Buchwald-Hartwig Amination Mechanism: The palladium-catalyzed amination follows a well-established catalytic cycle. wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide (this compound), inserting into the C-Br bond to form a Pd(II) species. This step is often rate-determining. Given the two C-Br bonds, oxidative addition would likely occur preferentially at the more reactive C-4 position.

Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido ligand.

Reductive Elimination: The aryl group and the amido ligand couple, and the resulting C-N bond is formed as the product is eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Ozonolysis Mechanism (Criegee Mechanism): The cleavage of the benzene ring of the quinoline nucleus by ozone proceeds via the Criegee mechanism. wikipedia.org

[3+2] Cycloaddition: Ozone undergoes a 1,3-dipolar cycloaddition with a double bond in the benzene ring (e.g., the C5-C6 bond) to form an unstable primary ozonide (a molozonide).

Cycloreversion: The molozonide rapidly rearranges, cleaving to form a carbonyl compound and a carbonyl oxide (Criegee intermediate).

Second Cycloaddition: These two fragments recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). This process repeats for the other double bond (C7-C8) in the benzene ring, leading to complete ring cleavage. Subsequent oxidative work-up converts the intermediates into the final pyridine-2,3-dicarboxylic acid products.

N-Oxidation Mechanism: The formation of the N-oxide involves the nucleophilic attack of the quinoline nitrogen on the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid or dioxirane). thieme-connect.de The reaction proceeds via a transition state where the O-O bond of the oxidant is broken as the new N-O bond is formed. The byproduct is the corresponding acid or ketone (e.g., acetone (B3395972) from DMDO). researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,4 Dibromo 8 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. libretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. libretexts.org For a molecule such as 3,4-Dibromo-8-methylquinoline , which has a molecular formula of C₁₀H₇Br₂N, specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra would be expected, corresponding to the methyl group and the protons on the quinoline (B57606) ring system.

To unambiguously assign the signals observed in 1D NMR spectra, multi-dimensional NMR experiments are essential. These techniques reveal correlations between different nuclei, allowing for a step-by-step construction of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For This compound , COSY would be expected to show correlations between the protons on the carbocyclic ring (positions 5, 6, and 7), helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov It is a highly sensitive technique that allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. nih.gov Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). nih.gov For This compound , HMBC would be instrumental in confirming the placement of the bromine atoms and the methyl group by showing long-range correlations from the protons to the quaternary (non-protonated) carbons, such as C3, C4, C8, and the bridgehead carbons.

The expected correlations from these 2D NMR experiments would provide definitive evidence for the substitution pattern of the quinoline ring.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid phase, where molecular tumbling is restricted. researchgate.net This is particularly useful for studying crystalline compounds, polymers, and insoluble materials. researchgate.net Advances such as high-field magnets and Magic Angle Spinning (MAS) have significantly improved the resolution and sensitivity of ssNMR experiments. mdpi.com While solution NMR provides information about the average structure in a solvent, ssNMR can reveal details about the molecular conformation and packing in the solid state, including the presence of different polymorphs. For This compound , ssNMR could provide insights into the crystal lattice and intermolecular interactions that are not observable in solution.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For This compound (C₁₀H₇Br₂N), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass of 300.98 g/mol . chemicalbook.com The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, providing further confirmation of the presence of two bromine atoms. docbrown.info

X-ray Diffraction (XRD) Methodologies for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule and their arrangement within the crystal lattice can be determined. iucr.orgbohrium.com

For This compound , a successful single-crystal XRD analysis would provide a wealth of information, including:

Unambiguous confirmation of the connectivity and substitution pattern.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

Details of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing. mdpi.com

The resulting crystal structure data is often deposited in crystallographic databases, providing a permanent and highly detailed record of the compound's molecular architecture. iucr.org

Infrared (IR) and Raman Spectroscopy Approaches for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. renishaw.com The resulting spectra are unique to the compound's structure, acting as a molecular "fingerprint."

In the analysis of quinoline derivatives, IR spectroscopy is instrumental in identifying key functional groups. For instance, the C=O stretching vibration in a carboxylic acid-substituted quinoline typically appears around 1700 cm⁻¹. While specific IR data for this compound is not extensively published, analysis of related halogenated quinolines provides expected spectral regions for characteristic vibrations. For example, studies on other dibromoquinoline compounds show significant bands corresponding to ring stretching and C-H bending modes. tu-chemnitz.de The presence of the methyl group would be expected to show C-H stretching and bending vibrations. The carbon-bromine (C-Br) stretching frequencies are typically observed in the lower frequency region of the spectrum.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly sensitive to the vibrations of the quinoline ring system. renishaw.com The vibrational modes of the fused ring system in quinolines give rise to characteristic Raman bands. nsf.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational frequencies to specific molecular motions. researchgate.net For related molecules like tris-(8-hydroxyquinoline) aluminum (Alq3), significant changes in Raman spectra are observed upon chemical modification, highlighting the sensitivity of this technique to structural changes. tu-chemnitz.de

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Methyl C-H Stretch | 2850-3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400-1600 | IR, Raman |

| Methyl C-H Bend | 1375-1450 | IR, Raman |

Note: This table is predictive, based on characteristic frequencies for similar functional groups and structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk These electronic transitions, such as n→π* and π→π*, are characteristic of the molecule's electronic structure and conjugation. shu.ac.ukslideshare.net

The quinoline ring system is a chromophore that absorbs in the UV region. The substitution pattern on the ring significantly influences the absorption maxima (λmax) and molar absorptivity. For quinoline derivatives, absorption bands are typically observed due to π→π* transitions. ijprajournal.com In a study of 7-methoxy-4,8-dimethylquinoline-2-carboxylate, UV absorption maxima were recorded at 247 nm and 293 nm. thieme-connect.com It is expected that this compound would also exhibit characteristic absorption bands in the UV region, likely influenced by the presence of the bromine and methyl substituents. The bromine atoms, being auxochromes, may cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the unsubstituted 8-methylquinoline (B175542). ijprajournal.com

Table 2: Illustrative UV-Vis Absorption Data for a Related Quinoline Derivative

| Compound | λmax (nm) | Solvent |

|---|

Source: Data from a study on a related quinoline derivative. thieme-connect.com

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of quinoline derivatives and for isolating them from reaction mixtures. In the analysis of related compounds, such as 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol, preparative HPLC with a chiral column was used for the separation of enantiomers. google.com The purity of various synthesized quinoline derivatives is often reported based on HPLC analysis, with purities exceeding 95% being common. thieme-connect.comuky.edu For quantitative analysis, a calibration curve is typically generated using a standard of known concentration. epa.gov The choice of stationary phase (e.g., C18) and mobile phase is crucial for achieving optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov Any compound that can be gas-chromatographed without decomposing can be analyzed by GC-MS. epa.gov The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the MS provides the mass-to-charge ratio of the eluted compounds, allowing for their identification by comparing the fragmentation pattern to spectral libraries. nih.gov In the analysis of various quinoline derivatives, GC-MS has been used to identify and quantify these compounds in different matrices. researchgate.net The retention time in the gas chromatogram and the mass spectrum are characteristic of this compound.

Table 3: GC-MS Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | CP-Sil 8 CB base-deactivated |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Ionization | Electron Ionization (70 eV) |

| Mass Range (m/z) | 40-700 |

Source: Representative conditions from GC-MS analyses of organic compounds. nih.govresearchgate.net

Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies

Monitoring the progress of a chemical reaction and studying its kinetics are crucial for optimizing reaction conditions and understanding the reaction mechanism. For the synthesis of this compound, techniques like Thin Layer Chromatography (TLC) are often used for real-time monitoring of the reaction's progress by observing the consumption of reactants and the formation of products. rsc.org

For more detailed kinetic studies, in-situ spectroscopic techniques can be employed. For example, in-situ IR or Raman spectroscopy can track the concentration changes of reactants, intermediates, and products over time. Computational modeling, such as DFT calculations, can complement experimental kinetic studies by predicting reactive sites and reaction pathways. Isotopic labeling studies, where atoms are replaced by their isotopes (e.g., using deuterated solvents), can also provide valuable mechanistic insights by tracking the fate of specific atoms throughout the reaction.

Theoretical and Computational Chemistry Studies of 3,4 Dibromo 8 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. acs.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to perform geometry optimization. researchgate.netacs.org This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

For 3,4-Dibromo-8-methylquinoline, a DFT optimization would yield precise data on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. acs.org The resulting optimized geometry provides the foundation for calculating other properties, such as thermodynamic stability (e.g., enthalpy of formation). acs.org While specific experimental data for this compound is not available, the table below presents typical bond parameters expected for a quinoline (B57606) ring, derived from studies on similar molecules. researchgate.netacs.org

Illustrative Optimized Geometric Parameters (DFT)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | ~1.37 Å |

| C3-C4 | ~1.42 Å | |

| C4-C(4a) | ~1.41 Å | |

| N1-C2 | ~1.32 Å | |

| C8-C(8a) | ~1.42 Å | |

| C8-C(CH3) | ~1.51 Å | |

| C3-Br | ~1.90 Å | |

| C4-Br | ~1.91 Å | |

| Bond Angle (°) | N1-C2-C3 | ~123° |

| C2-C3-C4 | ~120° | |

| C3-C4-C(4a) | ~121° | |

| C(4a)-C(8a)-C8 | ~118° | |

| C(8a)-C8-C7 | ~120° | |

| C(8a)-C8-C(CH3) | ~121° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. dntb.gov.ua Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a systematic way to improve the accuracy of calculations. High-level ab initio methods, like the G3(MP2)//B3LYP approach, are particularly valuable for calculating precise thermodynamic properties such as gas-phase acidity, proton affinity, and ionization enthalpies. acs.org For this compound, these calculations could predict its behavior in mass spectrometry and its potential as a proton donor or acceptor.

**5.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as solvent molecules. ub.edubiorxiv.org

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility : Investigate the rotation of the C8-methyl group and any potential flexibility in the quinoline ring system.

Study Intermolecular Interactions : Simulate the compound in a solvent like water or an organic solvent to understand solvation effects and the formation of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). ub.edu This is crucial as solvent can significantly influence reaction rates and equilibria.

Explore Aggregation : At higher concentrations, MD can model how multiple molecules of this compound might interact with each other.

The analysis of MD trajectories often involves techniques like clustering to identify the most populated conformations and principal component analysis (PCA) to describe the dominant modes of motion. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

HOMO : Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO : Represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests high polarizability and chemical reactivity. researchgate.net For this compound, FMO analysis, typically performed using DFT, would identify the likely sites for electrophilic and nucleophilic attack. The electron density of the HOMO would likely be concentrated on the quinoline ring system, while the LUMO might be distributed across the C-Br bonds, suggesting susceptibility to nucleophilic substitution. acs.org

Illustrative FMO Data for Quinoline Derivatives

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Phenyl-substituted quinoline | -6.21 | -1.79 | 4.42 | acs.org |

| Nitro-substituted quinoline | -7.5 to -8.5 | -3.5 to -4.5 | ~4.0 | nih.gov |

| Carbazole-quinoline derivative | ~ -5.5 | ~ -2.0 | ~3.5 | researchgate.net |

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. acs.orgresearchgate.net By comparing calculated shifts with experimental data, the assignment of peaks can be confirmed. Theoretical calculations can also help understand how substituent effects (from the bromine and methyl groups) influence the chemical shifts of the quinoline protons and carbons. acs.org

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to specific vibrational modes (stretching, bending, twisting) of the chemical bonds. By comparing the calculated spectrum with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed bands can be made. researchgate.netresearchgate.net This provides a vibrational fingerprint of the molecule's structure.

Reaction Mechanism Studies through Transition State Locating

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and thus the reaction rate.

For this compound, computational methods could be used to study various reactions, such as nucleophilic aromatic substitution at the C3 or C4 positions. A typical study would involve:

Optimizing the geometries of the reactants, the proposed transition state, and the products.

Confirming the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy (the energy difference between the transition state and the reactants).

Such studies provide a detailed, step-by-step view of how bonds are broken and formed, which is often impossible to observe directly through experiments. acs.org

Computational Investigation of Reaction Selectivity and Stereochemistry

Computational chemistry provides powerful tools for predicting and rationalizing the outcomes of chemical reactions, offering insights that complement experimental findings. openaccessjournals.com For complex molecules like this compound, theoretical studies are instrumental in understanding the factors that govern reaction selectivity (regioselectivity and chemoselectivity) and stereochemistry. These investigations typically involve quantum mechanical methods like Density Functional Theory (DFT) and molecular docking simulations to model reaction pathways, transition states, and intermolecular interactions. researchgate.nethrsmc.nl

Rationalizing Regioselectivity through Acidity Prediction

In many reactions involving quinoline derivatives, such as metalation, the regioselectivity is determined by the relative acidity of the various C-H protons on the aromatic rings. Computational methods can be employed to calculate the pKa values of these protons, providing a quantitative measure of their likelihood of being abstracted by a base.

For instance, a computational study on a related halogenated quinoline utilized DFT calculations (at the B3LYP/6-311++G(d,p) level) to determine the pKa values of aromatic hydrogens. worktribe.com This approach helps to rationalize the observed regioselective deprotonation. worktribe.com A similar hypothetical study on this compound would involve calculating the pKa for the available protons at positions 2, 5, 6, and 7. The bromine atoms at C3 and C4, and the methyl group at C8, would exert electronic and steric influences on the acidity of the remaining protons. The results would predict the most probable site for reactions like lithiation or magnesiation.

Table 1: Hypothetical DFT-Calculated pKa Values for C-H Protons in this compound

| Position | Calculated pKa (in THF) | Predicted Reactivity |

| H-2 | 37.5 | Moderately acidic |

| H-5 | 39.8 | Less acidic |

| H-6 | 39.2 | Less acidic |

| H-7 | 40.5 | Least acidic |

| Note: These values are illustrative and represent the type of data generated from a DFT study to predict regioselectivity. The actual values would depend on the specific computational model and solvent system used. |

Modeling Stereoselectivity in Enzyme-Catalyzed Reactions

Computational docking simulations are particularly valuable for predicting the stereochemical outcome of reactions catalyzed by enzymes. These studies model the binding of a substrate within the enzyme's active site to identify the most stable binding orientation, which in turn dictates the stereochemistry of the product.

Research on the toluene (B28343) dioxygenase (TDO)-catalyzed cis-dihydroxylation of various quinoline substrates has shown that docking programs like Autodock and Gold can successfully predict the experimentally observed regiochemistry and absolute stereochemistry of the diol metabolites. nih.gov The preferred binding orientations were found to be controlled by specific interactions, such as edge-to-face T-shaped stacking with phenylalanine and histidine residues and van der Waals contacts with hydrophobic amino acids within the active site. nih.gov

A similar computational approach could be applied to predict the enzymatic transformation of this compound. Docking this substrate into the active site of an appropriate enzyme (e.g., a dioxygenase or a hydrolase) would reveal the most likely binding pose and, consequently, the stereochemistry of the potential product. The simulation calculates binding energies for different orientations, with the lowest energy pose corresponding to the most probable reaction precursor.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Enzymatic Reaction of this compound

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Stereochemical Outcome |

| Pose A | -8.2 | Phe-216, His-222, Leu-272 | (5R, 6S)-product |

| Pose B | -6.5 | Val-309, Ile-324 | (7S, 8R)-product |

| Note: This table is a hypothetical representation of data from a molecular docking study. The specific residues and energies would be determined by the chosen enzyme and docking software. |

These computational models are crucial for guiding synthetic efforts, allowing chemists to predict reaction outcomes and design experiments more efficiently. By elucidating the electronic and steric factors that control reactivity, theoretical studies provide a deeper understanding of the chemical behavior of this compound.

Advanced Applications of 3,4 Dibromo 8 Methylquinoline As a Synthetic Intermediate or Precursor

Role in the Synthesis of Diverse Functionalized Quinoline (B57606) Derivatives

The presence of two bromine atoms on the quinoline ring of 3,4-dibromo-8-methylquinoline provides distinct reaction sites for creating a wide array of functionalized derivatives. These derivatives are of significant interest due to the prevalence of the quinoline scaffold in biologically active compounds and functional materials. nih.govacs.orgresearchgate.net

One of the primary methods for functionalizing this compound is through palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl groups by reacting the dibromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govfishersci.esnih.gov Studies on dibromoquinolines have shown that regioselectivity can be achieved, allowing for the stepwise replacement of the bromine atoms. nih.govsci-hub.se For instance, the bromine at the 4-position is often more reactive than the one at the 3-position, enabling the synthesis of mono-arylated or -vinylated intermediates which can then undergo a second, different coupling reaction. nih.gov This stepwise approach is crucial for constructing highly substituted and unsymmetrical quinoline derivatives.

Sonogashira Coupling: This method introduces alkyne moieties, which are valuable for creating extended π-conjugated systems. wikipedia.orgnanochemres.org The reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the dibromoquinoline with a terminal alkyne. wikipedia.orgnasa.gov This is particularly useful in the synthesis of materials with specific optoelectronic properties.

Buchwald-Hartwig Amination: This reaction is employed to form carbon-nitrogen bonds, introducing amine functionalities to the quinoline core. libretexts.orgorganic-synthesis.com This is significant as many biologically active quinolines are amino-substituted. nih.gov The reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple the dibromoquinoline with primary or secondary amines. libretexts.org

The ability to perform these coupling reactions, often with regiocontrol, makes this compound a versatile platform for generating libraries of functionalized quinolines for various research purposes, including medicinal chemistry and materials science. nih.govevitachem.com

Table 1: Examples of Functionalized Quinoline Derivatives from Dibromoquinolines

| Starting Material | Reaction Type | Reagent | Product Type | Potential Application | Reference |

|---|---|---|---|---|---|

| Dibromoquinoline | Suzuki Coupling | Arylboronic acid | Aryl-substituted quinoline | Medicinal chemistry, materials science | nih.govresearchgate.net |

| Dibromoquinoline | Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted quinoline | Organic materials, pharmaceuticals | wikipedia.orgnanochemres.org |

| Dibromoquinoline | Buchwald-Hartwig Amination | Amine | Amino-substituted quinoline | Medicinal chemistry | libretexts.orgnih.gov |

| Dibromoquinoline | Stille Coupling | Organostannane | Alkyl/Aryl-substituted quinoline | Organic synthesis | nih.gov |

Utilization in the Development of Heterocyclic Scaffolds for Materials Science Research

The quinoline ring system is a key component in many advanced materials due to its electronic and photophysical properties. acs.orgevitachem.com this compound serves as a critical building block for constructing larger, more complex heterocyclic scaffolds for materials science applications. evitachem.com

The two bromine atoms allow for bifunctionalization, enabling the extension of the quinoline core in two directions. This is particularly useful in the synthesis of:

Conjugated Polymers: Through repetitive cross-coupling reactions, such as Suzuki or Sonogashira polymerization, this compound can be incorporated into polymer chains. These polymers often exhibit interesting electronic properties and can be investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Dendrimers and Macrocycles: The dibromo functionality allows for the divergent synthesis of dendrimers or the template-directed synthesis of macrocyclic structures containing the quinoline unit. These complex architectures can have applications in areas like molecular recognition, sensing, and catalysis.

Fluorescent Probes and Sensors: By attaching fluorogenic or chromogenic groups to the quinoline core via cross-coupling reactions, new molecules can be designed to act as sensors for metal ions or other analytes. The quinoline nitrogen can also act as a coordination site, influencing the photophysical response upon binding.

The development of these complex heterocyclic systems relies on the predictable reactivity of the C-Br bonds in this compound, making it a valuable tool for materials scientists. evitachem.com

Precursor in Organometallic Chemistry and Catalysis Research

In organometallic chemistry, halogenated aromatic compounds are common precursors for the synthesis of organometallic complexes. This compound can be used to generate organometallic intermediates that are then used in further synthetic transformations.

Formation of Grignard and Organolithium Reagents: The bromine atoms can undergo halogen-metal exchange with reagents like magnesium metal or organolithium compounds (e.g., n-butyllithium). However, such reactions on polyhalogenated quinolines can sometimes lack regioselectivity. acs.org The use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, has been shown to improve regioselectivity in the magnesiation of some dibromoquinolines. acs.org These organometallic intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups.

Synthesis of Ligands for Catalysis: The quinoline framework is a common motif in ligands for transition metal catalysis. The bromine atoms of this compound can be replaced with phosphine, amine, or other coordinating groups through reactions like Buchwald-Hartwig amination or by reacting the corresponding organometallic intermediates with phosphorus or other electrophiles. The resulting functionalized quinolines can act as ligands for catalysts used in various organic transformations. The steric and electronic properties of these ligands can be fine-tuned by the choice of substituents introduced.

The ability to transform the dibromoquinoline into reactive organometallic species or to use it in the construction of complex ligands highlights its importance in the field of organometallic chemistry and catalysis. evitachem.com

Building Block in the Synthesis of Advanced Organic Materials

Beyond the development of heterocyclic scaffolds, this compound is a versatile building block for a broader range of advanced organic materials. evitachem.com Its utility stems from the ability to precisely install different functionalities at the 3- and 4-positions, leading to materials with tailored properties.

For example, in the field of organic electronics, the introduction of electron-donating and electron-accepting groups onto the quinoline core can be used to control the HOMO/LUMO energy levels of the resulting molecule. This is a key design principle in the development of materials for:

Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines can be used as emitters, host materials, or electron-transport materials in OLED devices.

Organic Field-Effect Transistors (OFETs): Extended π-conjugated systems built from quinoline units can exhibit semiconductor properties suitable for use in OFETs.

Sensors: The quinoline nitrogen can act as a binding site, and functionalization at the 3- and 4-positions can be used to create a chromophoric or fluorophoric system that responds to the binding of an analyte.

The synthetic accessibility of diverse derivatives from this compound makes it a valuable platform for the systematic investigation of structure-property relationships in these advanced materials. evitachem.com

Applications in Novel Synthetic Methodologies Development

New synthetic methods are often tested on a range of substrates to demonstrate their scope and limitations. Polyfunctionalized heterocyclic compounds like this compound can serve as interesting test substrates for the development of novel synthetic methodologies.

Regioselective Reactions: The presence of two distinct C-Br bonds, as well as several C-H bonds on the aromatic system, makes this molecule a good candidate for studying the regioselectivity of new reactions. For example, a new cross-coupling catalyst could be tested for its ability to selectively react at the C3-Br versus the C4-Br bond.

C-H Functionalization: Research into direct C-H functionalization reactions is a major area of modern organic chemistry. This compound could be used to explore the competition between C-Br bond activation and C-H bond activation in catalytic reactions. Studies have shown that the C5-position of 8-substituted quinolines is susceptible to remote C-H halogenation. rsc.orgrsc.org

One-Pot Sequential Reactions: The differential reactivity of the two bromine atoms could be exploited in the development of one-pot, multi-step reaction sequences. For instance, a selective reaction at one bromine atom could be followed by a different transformation at the second bromine atom without the need for isolation of the intermediate. nih.govsci-hub.se

By serving as a challenging and informative substrate, this compound can contribute to the advancement of synthetic organic chemistry by helping to establish the utility and selectivity of new transformative reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dichloro-6-methylquinoline |

| 6-Chloro-3,4-dibromo-8-methylquinoline |

| 4,7-dichloroquinoline (B193633) |

| 3,6-Dibromo-4-methyl-2-methoxyquinoline |

| 6-Bromo-4-methyl-2-methoxyquinoline |

| 8-(4'-Methoxyphenyl)-2-methyl-6-phenylquinoline |

| 3-(4'-Methoxyphenyl)-4-phenylquinoline |

| 3-(4'-Methoxyphenyl)-4-(2'-thiophenyl)quinoline |

| 3-(4'-Methoxyphenyl)-4-(trans-heptenyl)quinoline |

| 6-(4'-Fluorophenyl)-2-methyl-8-phenylquinoline |

| 5,7-dibromo-2-methylquinoline |

| 4,5-Dibromo-8-methylquinoline |

| 8-methylquinoline (B175542) |

| 2,3-dibromoquinoline |

| 2,4-dibromoquinoline |

| 2,3,4-tribromoquinoline |

| 3,4-dibromoquinoline (B189540) |

| 3-bromoquinoline (B21735) |

| 4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester |

| 8-Bromo-3,4-dichloro-6-methylquinoline |

| 5-nitro-8-methoxyquinoline |

| 6,8-Dibromo-5-nitroquinoline |

| 6,8-dibromoquinoline |

| 3-bromo-6,8-diphenylquinoline |

| 6,8-diphenyl-1,2,3,4-tetrahydroquinoline |

| 3,8-dibromo-1,10-phenanthroline |

| 3,5-diethynylheptyloxybenzene |

| 6-bromo-2-methylquinoline |

| 4-bromoquinoline |

| 7-(3-Methoxyphenyl)-2-methylquinoline |

| 7-(3,5-Di-tert-butylphenyl)-2-methylquinoline |

| 7-iodoquinolin-8-ol |

| clioquinol |

| 5,7-dibromo-8-hydroxyquinoline |

| 8-hydroxyquinoline |

| 3-Bromo-4-chloro-2-methylquinoline |

| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde |

| 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines |

| 2-Amino-3,5-dibromoacetophenone |

| 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones |

| 2-amino-5-bromo-3-iodoacetophenone |

| 2-amino-5-bromo-3-iodobenzamide |

| 4,8-Dibromoquinoline |

| 3,8-Dibromo-1,6-naphthyridine |

| 2,4-Dibromo-8-methylquinoline |

| 3-Bromo-4,6-dichloro-8-methylquinoline |

| 6-Bromo-3,4-dichloroquinoline |

| 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |

| 3,7-dibromo-8-methoxy-5-phenylquinoline |

| 7-bromo-8-methoxy-5-phenylquinoline |

| 5-bromo-8-methoxyquinoline |

| 5,7-dibromo-8-methoxyquinoline |

| 6-aryl-tetrahydroquinolines |

| 6,8-diaryl-tetrahydroquinolines |

| 5-aryl-quinolines |

| 5,7-diaryl-quinolines |

| 6-bromo-1,2,3,4-tetrahydroquinolines |

| 6,8-dibromo-1,2,3,4-tetrahydroquinolines |

| 2-chloroquinoline-8-carboxylic acid |

| 2-oxoquinoline-8-carboxylic acid |

| 2-chloro-8-carboxyquinoline |

| 2-Chloroquinoline-8-carboxylic acid ethyl ester |

| 2-bromoquinoline-3-carboxylic acid ethyl ester |

| 2-Chloroquinoline-5-carboxylic acid |

| 2-Chloroquinoline-6-carboxylic acid |

| 2-Chloroquinoline-7-carboxylic acid |

| 2(1H)-oxoquinoline carboxylates |

| 3,4,5-trisubstituted triazole derivatives bearing 8-hydroxyquinoline |

| umbelliferone–4-hydroxyquinoline |

| umbelliferone–8-hydroxyquinoline |

| 4-aryl-pyrano[3,2-h]quinolone derivatives |

| 7-chloroquinolines |

| 4-anilinoquinolines |

| 4-phenoxyquinoline derivatives |

| quinolin-4-ylsulfonyl acrylate (B77674) derivatives |

| mefloquine-based analogues |

| 4,7-dichloroquinoline |

| 3-substituted chalcone (B49325) derivative |

| 4,6-Dichloroquinoline |

| 8-alkoxy-5,7-dibromoquinolines |

| 2-bromo-4-iodoquinoline |

| 3,5-dibromoaniline |

| bromoquinoline 9 |

| 4,6-dihaloquinolines |

| 8-aminoquinoline (B160924) |

| 8-methyl quinoline |

| 7-Iodoquinolin-8-ol |

| 3,4-dibromothiophene |

| 2,3-dibromo-N-methylpyrrole |

| 3-iodo-4-bromoquinoline |

| 3-bromo-4-chloro-2-methylquinoline |

| 4-chloroquinoline-3-carbaldehydes |

| 1-methyl-4-quinolone-3-carbaldehyde |

| (Z)-1-methyl-3-styryl-4-quinolone |

| (E)-3-styryl-4-quinolone |

| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde |

| methyl [ (6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate |

| 4-formylpyrazoles |

| 2-amino-3-(arylalkynyl)acetophenones |

| 2-amino-3-(arylalkynyl)benzamides |

| 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones |

| 2-amino-3,5-dibromoacetophenone |

| arylaminopyrazoles |

| 2-hydroxy-6-methylquinolin-3-carbaldehyde |

| 4-methyl-benzenesulfonohydrazide |

| 2,4-disubstituted quinolines |

| 4-F, 4-Cl, 4-Br, 4-I substituted ketones |

| 4-OMe, 4-Me substituted ketones |

| pyridine (B92270), thiophene, furan, and dioxole containing ketones |

| quinoline-fused fluorescent dihydro/spiro-quinazolinones |

| biphenyl tethered quinoline-appended spiro-quinazolinones |

| acridinone intermediate |

| 2-aminoacetophenone |

| 1,3-cyclohexanedione |

| anthranilamide |

| 5-bromo-3-iodo-2-aminobenzamide |

| 3-bromo-2-chloro-8-methylquinoline |

| 3-bromo-2-chloro-6-methylquinoline |

| 3,8-dibromo-2-chloro-6-methylquinoline |

| 3-bromo-2,6-dichloro-8-methylquinoline |

| 3-bromo-2,4-dichloro-6-methylquinoline |

| 3,4,6-trichloro-8-methylquinoline |

| 3,4,6-trichloro-2-methylquinoline |

| 3,4-dichloro-2,6-dimethylquinoline |

| 3-bromo-4-chloro-2,6-dimethylquinoline |

| 3,4-dichloro-6,8-dimethylquinoline |

| 3-bromo-4-chloro-6,8-dimethylquinoline |

| 3,4-dichloro-8-methylquinoline |

| 3-bromo-4-chloro-8-methylquinoline |

| 3,4-dichloro-2,8-dimethylquinoline |

| 3-bromo-4-chloro-2,8-dimethylquinoline |

| 3,4-dichloro-quinoline |

| 3-bromo-4-chloro-quinoline |

| 3,4-dibromo-6-methylquinoline |

| 3,4-dibromo-2-methylquinoline |

| 3,4-dibromo-2,6-dimethylquinoline |

| 3,4-dibromo-6,8-dimethylquinoline |

| 3,4-dibromo-2,8-dimethylquinoline |

| 3,4,8-tribromo-6-methylquinoline |

| 3,4,8-tribromo-2-methylquinoline |

| 3,4,6-tribromo-8-methylquinoline |

| 3,4,6-tribromo-2-methylquinoline |

| 3,4,6,8-tetrabromo-2-methylquinoline |

| 3,4,6,8-tetrabromoquinoline |

| 3,4,6-tribromoquinoline |

| 3,4,8-tribromoquinoline |

| 3,4-dibromo-6-chloro-8-methylquinoline |

| 3,4-dibromo-6-chloro-2-methylquinoline |

| 3,4-dibromo-8-chloro-6-methylquinoline |

| 3,4-dibromo-8-chloro-2-methylquinoline |

| 3,4-dibromo-6,8-dichloro-2-methylquinoline |

| 3,4-dibromo-6,8-dichloroquinoline |

| 3,4-dibromo-6-chloroquinoline |

| 3,4-dibromo-8-chloroquinoline |

| 3,4-dibromo-N-methyl-8-quinolylamine |

| 3,4-dibromo-N,N-dimethyl-8-quinolylamine |

| 3,4-dibromo-8-methoxyquinoline |

| 3,4-dibromo-8-ethoxyquinoline |

| 3,4-dibromo-8-(trifluoromethoxy)quinoline |

| 3,4-dibromo-8-(methylthio)quinoline |

| 3,4-dibromo-8-(phenylthio)quinoline |

| 3,4-dibromo-8-phenoxyquinoline |

| 3,4-dibromo-8-(benzyloxy)quinoline |

| 3,4-dibromo-8-nitroquinoline |

| 3,4-dibromo-8-fluoroquinoline |

| 3,4-dibromo-8-chloroquinoline |

| 3,4-dibromo-8-iodoquinoline |

| 3,4-dibromo-8-cyanoquinoline |

| 3,4-dibromo-8-formylquinoline |

| 3,4-dibromo-8-acetylquinoline |

| 3,4-dibromo-8-(trifluoromethyl)quinoline |

| 3,4-dibromo-8-(pentafluoroethyl)quinoline |

| 3,4-dibromo-8-vinylquinoline |

| 3,4-dibromo-8-ethynylquinoline |

| 3,4-dibromo-8-phenylquinoline |

| 3,4-dibromo-8-(4-methoxyphenyl)quinoline |

| 3,4-dibromo-8-(4-nitrophenyl)quinoline |

| 3,4-dibromo-8-(4-aminophenyl)quinoline |

| 3,4-dibromo-8-(4-cyanophenyl)quinoline |

| 3,4-dibromo-8-(4-(trifluoromethyl)phenyl)quinoline |

| 3,4-dibromo-8-(pyridin-2-yl)quinoline |

| 3,4-dibromo-8-(pyridin-3-yl)quinoline |

| 3,4-dibromo-8-(pyridin-4-yl)quinoline |

| 3,4-dibromo-8-(thiophen-2-yl)quinoline |

| 3,4-dibromo-8-(furan-2-yl)quinoline |

| 3,4-dibromo-8-(1H-pyrrol-2-yl)quinoline |

| 3,4-dibromo-8-(1H-indol-3-yl)quinoline |

| 3,4-dibromo-8-(1H-pyrazol-4-yl)quinoline |

| 3,4-dibromo-8-(1H-imidazol-2-yl)quinoline |